3-Bromophenylacetonitrile

Description

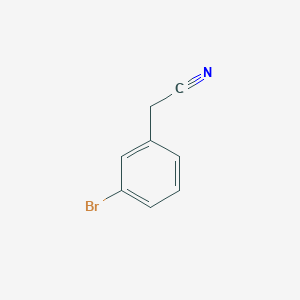

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZYFBXKWIQKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075322 | |

| Record name | 3-Bromobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31938-07-5 | |

| Record name | (3-Bromophenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31938-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031938075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Bromophenylacetonitrile from 3-bromobenzyl bromide

<An In-depth Technical Guide to the Synthesis of 3-Bromophenylacetonitrile from 3-Bromobenzyl Bromide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the synthesis of 3-Bromophenylacetonitrile, a valuable building block in organic synthesis, from 3-bromobenzyl bromide. The content delves into the reaction mechanism, offers a detailed experimental protocol, and discusses crucial safety considerations, aiming to equip researchers with the necessary knowledge for a successful and safe synthesis.

Introduction: The Significance of 3-Bromophenylacetonitrile

3-Bromophenylacetonitrile, also known as 3-bromobenzyl cyanide, is a versatile organic intermediate.[1] Its structure, featuring a bromine atom on the phenyl ring and a nitrile group, allows for a variety of subsequent chemical transformations. This makes it a key component in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] For instance, it has been utilized in the creation of novel 5-HT7 receptor ligands and other biologically active compounds.[2] The compound typically appears as a white to off-white crystalline solid and is sparingly soluble in water.[1]

The Core Reaction: A Nucleophilic Substitution Approach

The is fundamentally a nucleophilic substitution reaction.[3] In this process, the cyanide ion (CN⁻), a potent nucleophile, displaces the bromide ion (Br⁻) from the benzylic carbon of 3-bromobenzyl bromide. The reaction is typically carried out by treating 3-bromobenzyl bromide with a cyanide salt, such as sodium cyanide or potassium cyanide.[4]

Mechanistic Insights: The SN2 Pathway

This transformation predominantly proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5][6][7] Key characteristics of this pathway include:

-

Concerted Step: The formation of the new carbon-cyanide bond and the cleavage of the carbon-bromide bond occur simultaneously in a single, concerted step.[5][8][9]

-

Backside Attack: The cyanide nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide).[5][6] This "backside attack" leads to an inversion of stereochemistry if the carbon center is chiral.

-

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group.[5][6][8] This pentacoordinate carbon exists for a fleeting moment.[5][8]

-

Rate Law: The rate of the SN2 reaction is dependent on the concentration of both the substrate (3-bromobenzyl bromide) and the nucleophile (cyanide).[5]

The benzylic nature of the substrate, 3-bromobenzyl bromide, makes it highly reactive towards SN2 reactions.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for the synthesis of 3-Bromophenylacetonitrile. Researchers should always conduct a thorough risk assessment before commencing any experimental work.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 3-Bromobenzyl bromide | 823-78-9 | C₇H₆Br₂ | 249.93 | Lachrymator, corrosive |

| Sodium Cyanide | 143-33-9 | NaCN | 49.01 | Highly toxic |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Flammable |

| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | Highly flammable |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |

Reaction Setup and Procedure

A typical experimental setup involves heating the reaction mixture under reflux to prevent the loss of volatile components.[4]

Caption: A generalized workflow for the synthesis of 3-Bromophenylacetonitrile.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide in a mixture of ethanol and water. The use of a solvent mixture helps to dissolve both the ionic cyanide salt and the organic substrate.

-

Addition of Substrate: To the cyanide solution, add 3-bromobenzyl bromide.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into water and extract the product with an organic solvent such as diethyl ether.[10] This separates the organic product from the aqueous phase containing inorganic salts.

-

Drying and Solvent Removal: Wash the combined organic extracts with water and then dry over an anhydrous drying agent like sodium sulfate. Remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 3-Bromophenylacetonitrile.[10]

Safety is Paramount: Handling Highly Toxic Reagents

The synthesis of 3-Bromophenylacetonitrile involves the use of highly hazardous materials, and stringent safety precautions are essential.

-

3-Bromobenzyl Bromide: This compound is a lachrymator, meaning it causes severe eye irritation and tearing.[11] It is also corrosive.[12]

-

Sodium Cyanide: Sodium cyanide is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[13] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[13]

-

Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and regulatory guidelines.

Essential Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[14]

-

Gloves: Wear appropriate chemical-resistant gloves.[14]

-

Lab Coat: A lab coat should be worn at all times.

-

Respiratory Protection: In case of potential exposure to cyanide dust or vapors, a suitable respirator should be used.[14]

Characterization of the Final Product

The identity and purity of the synthesized 3-Bromophenylacetonitrile can be confirmed using various analytical techniques.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 27-28 °C | [2][15] |

| Boiling Point | 145-147 °C at 10 mmHg | [2][15] |

| Molecular Weight | 196.04 g/mol | [16] |

| CAS Number | 31938-07-5 | [16] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: A strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons and a singlet for the benzylic protons (-CH₂-).

-

¹³C NMR: Signals for the aromatic carbons, the benzylic carbon, and the nitrile carbon will be present.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Potential Side Reactions and Mitigation Strategies

While the SN2 reaction is generally efficient, side reactions can occur.

-

Elimination Reactions: Under strongly basic conditions, some elimination to form a styrene derivative might occur, although this is less likely with a primary benzylic halide.

-

Hydrolysis of the Nitrile: If excessive water is present and the reaction is heated for a prolonged period, the nitrile group can hydrolyze to a carboxylic acid. Using an ethanolic solution of the cyanide salt helps to minimize this.[4]

To favor the desired substitution reaction, it is important to control the reaction conditions, such as temperature and solvent, and to use an appropriate excess of the cyanide nucleophile.

Conclusion

The is a classic and effective example of a nucleophilic substitution reaction. By understanding the underlying SN2 mechanism and adhering to strict safety protocols, researchers can reliably produce this valuable intermediate for further synthetic applications. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high yield of the pure product.

References

-

PrepChem.com. (n.d.). Preparation of bromobenzyl cyanide. Retrieved from [Link]

-

PubChem. (n.d.). Bromobenzyl Cyanide. Retrieved from [Link]

-

Clark, J. (2015). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). (3-Bromophenyl)acetonitrile. Retrieved from [Link]

-

ChemBK. (n.d.). (3-bromophenyl)acetonitrile. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: BROMOBENZYL CYANIDE. Retrieved from [Link]

-

Ashenhurst, J. (2023). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. Retrieved from [Link]

-

Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.1.2 – SN2 Mechanisms. Retrieved from [Link]

-

Total Synthesis. (n.d.). SN2 Reaction Explanation & Mechanism. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Bromophenylacetonitrile | 31938-07-5 [chemicalbook.com]

- 3. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. 3.1.2 – SN2 Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 9. total-synthesis.com [total-synthesis.com]

- 10. prepchem.com [prepchem.com]

- 11. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. nj.gov [nj.gov]

- 15. chembk.com [chembk.com]

- 16. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-Bromophenylacetonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 3-Bromophenylacetonitrile (CAS No. 31938-07-5). As a key intermediate in organic synthesis, its utility is matched by a significant hazard profile that necessitates a robust and informed safety protocol. This document moves beyond mere compliance, offering a framework for proactive risk mitigation grounded in the compound's specific chemical properties and toxicological profile.

Core Hazard Profile and Toxicological Assessment

3-Bromophenylacetonitrile is classified as a hazardous substance that presents acute toxicity risks through multiple exposure routes.[1] The primary danger lies in its capacity to cause harm if inhaled, ingested, or absorbed through the skin.[1][2] The "Warning" signal word underscores a moderate but definite hazard level that requires stringent controls in a laboratory setting.[1]

From a toxicological standpoint, the compound is a potent irritant. It is categorized as causing serious eye irritation (Category 2/2A) and skin irritation (Category 2).[1][2] Furthermore, it exhibits specific target organ toxicity in a single exposure, primarily affecting the respiratory system and causing irritation (Category 3).[1][2] Anecdotal and related compound data also classify it as a lachrymator, a substance that induces tearing, which is an immediate indicator of exposure.

The causality behind these classifications is rooted in its structure: a brominated aromatic ring coupled with a nitrile functional group. The nitrile group (-C≡N) is of particular concern. While stable under normal conditions, nitriles can, under certain conditions (e.g., reaction with strong acids or high heat), hydrolyze to release hydrogen cyanide gas, an extremely toxic substance. Therefore, all handling procedures must be designed to prevent not only direct contact with the compound but also its unintended reaction or decomposition.

Table 1: GHS Classification and Hazard Statements

| Hazard Class | GHS Category | Hazard Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1] |

Physicochemical Properties and Reactivity

Understanding the physical state and reactivity of 3-Bromophenylacetonitrile is fundamental to designing safe experiments. Its low melting point means it may be encountered as either a solid or a liquid depending on ambient laboratory temperatures.[2][3]

Table 2: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 31938-07-5 | [1][2] |

| Molecular Formula | C8H6BrN | [2][3] |

| Molecular Weight | 196.04 g/mol | [2] |

| Appearance | White to off-white solid or colorless liquid | [2][3][4] |

| Melting Point | 26-29 °C | [2] |

| Boiling Point | 114-115 °C @ 5 mmHg | [2] |

| Flash Point | > 110 °C (> 230 °F) | [1][4] |

| Solubility | Sparingly soluble in water |[3] |

Reactivity and Stability:

The compound is stable under recommended storage conditions. However, it is incompatible with:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions, posing a fire or explosion risk.

-

Strong Bases: May initiate hydrolysis of the nitrile group, potentially leading to the formation of hazardous byproducts.[1]

Hazardous Decomposition: In the event of a fire, thermal decomposition will produce highly toxic and corrosive fumes, including:

-

Carbon oxides (CO, CO2)

-

Nitrogen oxides (NOx)

-

Hydrogen halides (specifically Hydrogen Bromide, HBr)[1]

Proactive Safety: The Hierarchy of Controls

A self-validating safety system relies on a multi-layered approach to risk management, prioritized from most to least effective. This "Hierarchy of Controls" is the cornerstone of modern laboratory safety.

Caption: The Hierarchy of Controls prioritizes risk management strategies.

-

Elimination/Substitution: The most effective control is to avoid the hazard entirely. Before use, a critical assessment should determine if a less hazardous chemical can achieve the desired synthetic outcome.

-

Engineering Controls: These are physical installations that isolate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of 3-Bromophenylacetonitrile, including weighing, transfers, and reactions, are mandatory within a certified and properly functioning chemical fume hood. This is the primary defense against inhaling hazardous dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.[1]

-

Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[1]

-

-

Administrative Controls: These are the procedures and policies that dictate safe work practices.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

-

Designated Areas: Clearly demarcate areas where 3-Bromophenylacetonitrile is stored and handled.

-

Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures outlined in this guide and the material's SDS.

-

-

Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. It does not eliminate the hazard, so its use must be complemented by the controls above.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1]

-

Skin Protection: A flame-resistant lab coat and full-length pants are required. Wear chemically resistant gloves (Nitrile is a suitable choice for incidental contact, but glove compatibility should be verified with the manufacturer for prolonged use). Always inspect gloves for tears or holes before use and practice proper removal technique to avoid skin contamination.[1]

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

-

Experimental Protocols for Safe Handling

Adherence to validated protocols is essential for minimizing exposure risk.

Protocol 1: Weighing and Transfer of Solid Compound

-

Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container, a spatula, and the receiving flask within the hood.

-

Transfer: Carefully open the stock container. Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust. If dust is generated, pause and allow the hood ventilation to clear it.

-

Addition: Carefully add the weighed solid to the reaction vessel.

-

Cleanup: Promptly and securely close the stock container. Decontaminate the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., ethanol) and wipers, which must be disposed of as hazardous waste.

-

Doffing: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[1][2]

Emergency Response: A Self-Validating System

Preparedness is the key to mitigating the consequences of an incident. The following protocols and decision-making frameworks must be understood by all personnel before working with the compound.

Caption: First aid response workflow for any exposure route.

Protocol 2: First Aid for Exposure

-

Inhalation: Immediately move the affected person to fresh air. Keep them warm and at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing, including shoes and jewelry. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1] Remove contact lenses if present and easy to do so.[1] This is a lachrymator, so natural tearing will occur, but forced, thorough irrigation is critical. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth thoroughly with water and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Protocol 3: Small Chemical Spill (inside a fume hood)

-

Alert: Alert nearby personnel of the spill.

-

Isolate: Keep the fume hood sash at its working height. Do not turn off the ventilation.

-

Contain: Cover the spill with an inert absorbent material, such as dry sand, vermiculite, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels or sawdust.[5]

-

Neutralize (if applicable): For nitriles, a freshly prepared 10% solution of ferrous sulfate can be used to treat the absorbed material to complex any potential free cyanide, followed by a sodium hypochlorite solution. (Note: This step requires advanced training and should only be performed if part of an established institutional SOP).

-

Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate: Wipe the spill area clean with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be placed in the hazardous waste container.

-

Dispose: Seal the waste container and manage it according to institutional and regulatory guidelines.[1]

Storage and Waste Management

Storage: Store 3-Bromophenylacetonitrile in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] The storage location should be secure and accessible only to authorized personnel ("Store locked up").[1][2] It must be stored separately from incompatible materials, particularly strong oxidizing agents and bases.[1]

Waste Disposal: All waste containing 3-Bromophenylacetonitrile, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, chemically compatible, and sealable container.

-

Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

-

Arrange for disposal through a licensed hazardous waste contractor, ensuring full compliance with all local, regional, and national regulations.[1][2]

Conclusion

3-Bromophenylacetonitrile is a valuable synthetic building block whose utility is accompanied by a significant hazard profile. A comprehensive safety culture, built upon the pillars of engineering controls, rigorous administrative procedures, and the correct use of personal protective equipment, is non-negotiable. By understanding the specific risks this compound presents and adhering to the protocols outlined in this guide, researchers can effectively mitigate exposure and ensure a safe laboratory environment.

References

-

Title: Chemwatch GHS SDS in English (European) 1694-3 Source: Sdfine URL: [Link]

-

Title: Bromine Safety Information Source: Rutgers University Environmental Health and Safety URL: [Link]

-

Title: Material Safety Data Sheet 4-Bromophenylacetonitrile, 97% Source: Acros Organics (via Exposome-Explorer) URL: [Link]

Sources

Technical Guide: Solubility Profile & Solvent Engineering for 3-Bromophenylacetonitrile

[1]

Executive Summary

3-Bromophenylacetonitrile (CAS: 31938-07-5), also known as m-Bromobenzyl cyanide, is a critical intermediate in the synthesis of pharmaceutical agents, including 5-HT7 receptor ligands and antimicrobial thiazolidinediones.[1]

This guide addresses a specific physicochemical challenge: The Phase Boundary. With a melting point of 27–28 °C , 3-Bromophenylacetonitrile exists at the thermodynamic edge between solid and liquid at standard laboratory temperatures.[1] Consequently, its "solubility" often behaves more like miscibility , complicating standard purification techniques like recrystallization.[1] This document provides the solubility data, thermodynamic rationale, and experimental protocols necessary to handle this compound effectively.

Physicochemical Identity & Solubility Drivers[2][3][4]

Understanding the molecular architecture is the first step to predicting solvent interaction.[1]

| Property | Value | Technical Implication |

| Molecular Structure | Aromatic ring + Nitrile group + Bromine substituent | Dipolar Aprotic Nature: The nitrile group creates a strong dipole, favoring polar aprotic solvents.[1] The bromine atom adds lipophilicity.[1] |

| Melting Point | 27–28 °C (Lit.)[1][2][3][4] | Critical Handling Parameter: Above 28°C, the compound is a liquid.[1] Solubility limits vanish in many organic solvents, transitioning to miscibility.[1] |

| Boiling Point | 145–147 °C @ 10 mmHg | High boiling point allows for purification via vacuum distillation if crystallization fails.[1] |

| LogP (Octanol/Water) | ~2.6 (Estimated) | Lipophilic: Highly soluble in organic media; practically insoluble in water.[1] |

| Density | ~1.55 g/mL | Denser than water and most organic solvents; aids in phase separation during extraction.[1] |

Mechanism of Solvation

The solubility of 3-Bromophenylacetonitrile is governed by Dipole-Dipole interactions (from the cyano group) and London Dispersion forces (from the brominated aromatic ring).[1]

-

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Excellent solubility due to dipole matching.[1]

-

Chlorinated Solvents (DCM, Chloroform): High solubility driven by polarizability and dispersion forces.[1]

-

Protic Solvents (Alcohols): Moderate-to-High solubility.[1] Hydrogen bonding from the solvent can interact with the nitrile nitrogen, but the lipophilic bromine ring limits solubility in highly polar water.[1]

Solubility Profile in Organic Solvents[1]

The following data categorizes solvents based on their interaction with 3-Bromophenylacetonitrile at 25 °C .

Class A: High Solubility (Good for Reactions)

Solvents that dissolve >100 mg/mL.[1] Used for homogenous reactions.[1]

-

Dichloromethane (DCM): Primary choice for extractions and transport.[1]

-

Ethyl Acetate: Excellent solvent; often used as the mobile phase in chromatography.[1]

-

Tetrahydrofuran (THF): Suitable for Grignard or lithiation reactions involving the bromine handle.[1]

-

Acetonitrile: "Like dissolves like"; complete miscibility expected.[1]

-

Dimethylformamide (DMF) / DMSO: High solubility; difficult to remove due to high boiling points.[1]

Class B: Moderate/Temperature-Dependent (Good for Purification)

Solvents where solubility drops significantly with temperature.[1]

-

Ethanol / Methanol: Soluble at room temperature (RT).[1] Cooling to -20 °C is often required to induce crystallization due to the low melting point of the solute.[1]

-

Isopropanol (IPA): Lower solubility than EtOH; better candidate for antisolvent addition.[1]

-

Diethyl Ether: High solubility, but high volatility makes it poor for crystallization.[1]

Class C: Low Solubility (Antisolvents)

Solvents used to crash the product out of solution.[1]

Experimental Protocols

Protocol A: Solubility Screening & Recrystallization

Objective: To determine if the compound can be crystallized or if distillation is required.

The "Oiling Out" Danger: Because the MP (27 °C) is near RT, adding an antisolvent at RT often results in a liquid-liquid emulsion (oiling out) rather than crystal formation.[1]

Optimized Workflow:

-

Dissolution: Dissolve 1.0 g of crude 3-Bromophenylacetonitrile in the minimum amount of Ethanol or Isopropanol at 35 °C (slightly above its MP).

-

Filtration: Filter warm to remove insoluble particulate impurities.[1]

-

Cooling Ramp (Critical):

-

Cool slowly to 25 °C. Note: Product may remain liquid.

-

Transfer to a -20 °C freezer.

-

Seed: If oiling occurs, scratch the glass or add a seed crystal of pure 3-Bromophenylacetonitrile.[1]

-

-

Observation:

-

Crystals: Filter cold.[1]

-

Oil: Re-dissolve by warming and add Hexane dropwise until cloudy, then return to -20 °C.

-

Protocol B: Quantitative Solubility Determination (HPLC Method)

For precise solubility data generation.[1]

-

Saturation: Add excess solid 3-Bromophenylacetonitrile to 5 mL of target solvent in a sealed vial.

-

Equilibration: Shake at 25 °C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

-

Dilution: Dilute 100 µL of filtrate into 900 µL Acetonitrile.

-

Analysis: Inject into HPLC (C18 Column, Water/ACN gradient). Calculate concentration against a standard curve.

Decision Frameworks (Visualization)

Diagram 1: Purification Strategy Selection

This logic flow helps researchers decide between Distillation and Crystallization based on the compound's physical state and purity.[1]

Figure 1: Decision tree for purifying 3-Bromophenylacetonitrile, prioritizing distillation for oily/impure samples due to the low melting point.

Diagram 2: Solubility Mechanism

Visualizing the molecular interactions driving solubility.[1]

Figure 2: Mechanistic view of solvent interactions.[1] The nitrile group drives solubility in polar aprotic solvents, while the aromatic ring prevents water solubility.[1]

Safety & Handling (MSDS Highlights)

-

Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).[1]

-

Signal Word: Warning.

-

Skin Contact: The compound is a nitrile and an alkyl bromide analogue; it can be absorbed through the skin.[1] Nitrile gloves are insufficient for prolonged contact. Use Silver Shield® or double-glove with frequent changes.[1]

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (hydrolysis of nitrile).[1]

-

Storage: Store cool (< 25 °C). If stored above 28 °C, ensure container is upright as it will be liquid.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 36023, (3-Bromophenyl)acetonitrile. Retrieved January 31, 2026 from [Link][1]

-

Paillet-Loilier, M., et al. (2007). Novel aminoethylbiphenyls as 5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(11), 3018-3022.[1] (Demonstrates synthesis utility and purification context).

Technical Guide: Reactivity & Functionalization of 3-Bromophenylacetonitrile

[1]

Executive Summary

3-Bromophenylacetonitrile (CAS: 31938-07-5) represents a "privileged scaffold" in medicinal chemistry.[1] Its dual functionality—the electrophilic aromatic handle (3-Br) and the nucleophilic benzylic carbon (

This document provides a mechanistic analysis of the benzylic reactivity, a validated Phase-Transfer Catalysis (PTC) protocol for mono-alkylation, and a troubleshooting framework for process optimization.[1]

Part 1: Electronic Structure & Mechanistic Basis

Acidity and The Hammett Effect

The reactivity of the benzylic protons is governed by their

-

**Inductive Effect ($ -I

-M $ effect).[1] However, the 3-bromo substituent exerts a secondary inductive effect.[1] -

Hammett Quantification: Using the Hammett equation (

), we can predict the shift in acidity.[1]-

The Hammett constant (

) for a bromine atom is 0.39 .[1] -

Since deprotonation generates a negative charge, the reaction constant (

) is positive.[1][2] -

Conclusion: The positive

value indicates that 3-Bromophenylacetonitrile is more acidic than unsubstituted phenylacetonitrile (estimated

-

Resonance Stabilization (Visualization)

Upon deprotonation, the negative charge is delocalized primarily onto the nitrile nitrogen and secondarily into the aromatic ring.

Part 2: Base-Mediated Functionalization (Alkylation)[1]

The most critical reaction for this scaffold is alkylation.[1] While classical methods use strong bases (LDA, NaH) in anhydrous THF, Phase Transfer Catalysis (PTC) is the industry standard for this substrate due to safety, scalability, and the ability to control mono- vs. di-alkylation.[1]

The PTC Workflow

In a Liquid-Liquid PTC system, the reaction occurs at the interface or within the organic phase via an ion-pair mechanism.

Key Advantages for 3-Bromophenylacetonitrile:

-

Selectivity: The steric bulk of the ion pair can enhance mono-alkylation selectivity.[1]

-

Solvent Independence: Eliminates the need for strictly anhydrous polar aprotic solvents (DMSO/DMF).[1]

Validated Protocol: Mono-Alkylation

Objective: Synthesis of 2-(3-bromophenyl)propanenitrile (Methylation).[1]

Reagents:

-

Substrate: 3-Bromophenylacetonitrile (1.0 eq)[1]

-

Alkylating Agent: Methyl Iodide (1.1 eq)[1]

-

Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)[1]

-

Solvent: Toluene (3 volumes)[1]

Step-by-Step Methodology:

-

Charge: To a jacketed reactor, add 3-Bromophenylacetonitrile and Toluene. Stir at 300 RPM.

-

Catalyst Addition: Add TBAB. The mixture will remain biphasic.[1]

-

Base Addition: Add 50% NaOH dropwise over 15 minutes. Note: A slight exotherm is expected due to deprotonation.[1]

-

Electrophile Dosing (Critical): Cool the mixture to 0-5°C. Add Methyl Iodide (MeI) slowly over 1 hour.

-

Why? Low temperature reduces the rate of the second deprotonation, minimizing di-alkylation (formation of the gem-dimethyl product).[1]

-

-

Reaction: Stir vigorously at 20°C for 4–6 hours.

-

Monitoring: Sample organic phase for GC-MS. Look for disappearance of starting material (SM).[1]

-

Target: >95% Conversion, <5% Dialkylated impurity.[1]

-

-

Quench: Add water (5 volumes) and separate phases. Wash organic layer with 1M HCl (to remove amine impurities from catalyst decomposition) then Brine.[1]

Part 3: Data & Troubleshooting

Solvent & Base Effects

The choice of conditions dramatically impacts the reaction rate and impurity profile.

| Parameter | Condition A (Recommended) | Condition B (Aggressive) | Mechanistic Impact |

| System | Toluene / 50% NaOH / TBAB | DMSO / NaH | PTC vs. Anhydrous Enolate |

| Selectivity | High (Mono-favored) | Low (Mix of Mono/Di) | Kinetic control is harder in homogeneous DMSO.[1][4] |

| Safety | High (Thermal control easy) | Low ( | NaH poses significant scale-up risks.[1][4] |

| Reaction Rate | Moderate ( | Fast ( | PTC requires vigorous stirring to maximize interfacial area.[1][4] |

Troubleshooting Matrix (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Poisoning | Iodide ions (from MeI) can poison the catalyst.[1][4] Switch to Methyl Bromide or Dimethyl Sulfate , or increase catalyst load to 10 mol%. |

| High Di-alkylation | Excess Base/Temp | The product is still acidic.[1][4] Reduce temperature to 0°C during addition. Use strictly 1.05-1.1 eq of alkylating agent.[1] |

| Hydrolysis (Amide formation) | High OH- conc / Heat | Nitriles hydrolyze in hot basic media.[1][4] Keep T < 40°C . Ensure rapid quenching once conversion is complete. |

Part 4: Knoevenagel Condensation (Alternative Pathway)

Aside from alkylation, the benzylic protons react readily with aldehydes to form acrylonitrile derivatives.[1]

References

-

Makosza, M. (2000).[1][6] Phase-transfer catalysis.[1][7][8] A general green methodology in organic synthesis. Pure and Applied Chemistry. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link[1]

-

Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link[1]

-

PubChem. (n.d.).[1] 3-Bromophenylacetonitrile Compound Summary. National Library of Medicine.[1] Link[1]

-

Freedman, H. H. (1986).[1] Industrial applications of phase-transfer catalysis. Pure and Applied Chemistry. Link

Sources

- 1. mVOC 4.0 [bioinformatics.charite.de]

- 2. pharmacy180.com [pharmacy180.com]

- 3. researchgate.net [researchgate.net]

- 4. Hammett substituent constants [stenutz.eu]

- 5. Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Strategic Electrophilic Substitution on 3-Bromophenylacetonitrile: Regiocontrol and Synthetic Utility

Topic: Electrophilic Aromatic Substitution on 3-Bromophenylacetonitrile Content Type: Technical Whitepaper Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

3-Bromophenylacetonitrile (CAS 31938-07-5) serves as a pivotal scaffold in the synthesis of serotonergic modulators (5-HT7 ligands) and substituted indoles. While the molecule’s utility is well-documented, its reactivity profile in Electrophilic Aromatic Substitution (EAS) presents a classic study in competitive directing effects. This guide analyzes the electronic battle between the 3-bromo substituent and the 1-cyanomethyl group, providing a validated protocol for nitration—the most industrially relevant transformation for this substrate—while addressing the critical safety parameters required for handling nitrile-bearing aromatics under acidic conditions.

Mechanistic Analysis: The Regioselectivity Matrix

Successful functionalization of 3-bromophenylacetonitrile requires a nuanced understanding of the cooperative and competitive electronic effects at play. Unlike simple benzene derivatives, this substrate possesses two directing groups with distinct steric and electronic signatures.

Electronic Vectors

-

The Bromine Atom (C3): Acts as a deactivated ortho/para director. While inductively withdrawing (-I), its lone pair donation (+M) directs incoming electrophiles to positions 2, 4, and 6 .

-

The Cyanomethyl Group (C1): The methylene bridge (

) provides weak activation via hyperconjugation (ortho/para directing). However, the attached cyano group (

The Competitive Landscape

The directing vectors create a "regiochemical conflict" centered on C4 and C6.

-

Site 6 (Para to Br, Ortho to CH₂CN): Electronically favored by the stronger directing influence of the halogen's resonance effect. Sterically hindered by the adjacent cyanomethyl group.

-

Site 4 (Ortho to Br, Para to CH₂CN): Electronically favored by the cyanomethyl group. Sterically hindered by the large bromine atom.

-

Site 2 (Ortho to both): Severely sterically crowded (the "forbidden zone") and electronically disfavored due to the combined inductive withdrawal of adjacent groups.

Visualization of Directing Pathways

Figure 1: Analysis of competing electronic and steric vectors determining regioselectivity.

Technical Protocol: Nitration of 3-Bromophenylacetonitrile

This protocol targets the synthesis of (5-bromo-2-nitrophenyl)acetonitrile , a precursor for 5-bromoindole synthesis.

Pre-Reaction Safety Audit

-

Cyanide Hazard: Under strongly acidic and aqueous conditions at high temperatures, the nitrile group can hydrolyze. Ensure pH is monitored during quenching to prevent HCN evolution.

-

Exotherm Control: The nitration is highly exothermic. A reaction calorimeter or strict temperature monitoring is required.

-

Reagents: Fuming Nitric Acid (

) is a potent oxidizer.

Reagent Table

| Reagent | Role | Equivalents | Notes |

| 3-Bromophenylacetonitrile | Substrate | 1.0 | Solid (mp 27-29°C) |

| Nitric Acid (Fuming) | Electrophile Source | 1.1 - 1.2 | Add dropwise |

| Sulfuric Acid (Conc.) | Solvent/Catalyst | 5.0 - 10.0 vol | Acts as dehydrating agent |

| Dichloromethane (DCM) | Extraction Solvent | N/A | For workup |

Step-by-Step Methodology

-

System Setup:

-

Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a low-temperature thermometer (internal probe), and a pressure-equalizing addition funnel.

-

Place the system under a nitrogen blanket.

-

-

Substrate Dissolution:

-

Electrophile Generation & Addition:

-

Prepare a mixture of Fuming

and Conc. -

Critical Step: Add the mixed acid dropwise to the reaction flask. Maintain internal temperature below 5°C .

-

Rationale: Low temperature favors the kinetic product and minimizes oxidation of the benzylic methylene position.

-

-

Reaction Maintenance:

-

Once addition is complete, allow the mixture to stir at 0°C for 30 minutes , then slowly warm to room temperature (20-25°C) over 2 hours.

-

Monitor: Use TLC (20% EtOAc/Hexane) or HPLC to track the consumption of starting material.

-

-

Quenching & Workup:

-

Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with rapid stirring. The product typically precipitates as a yellow/off-white solid.

-

Safety: Do not allow the mixture to become hot during quenching.

-

Extract the aqueous slurry with DCM (3 x volumes) .

-

Wash the organic layer with Saturated

(to remove residual acid) and Brine . -

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification:

-

The crude residue will contain a mixture of isomers (predominantly 2-nitro and 4-nitro relative to the alkyl chain).

-

Recrystallization: Ethanol or Isopropyl Alcohol is effective for enriching the major isomer.

-

Column Chromatography: If high purity is required, separate using Silica Gel (Gradient: 0-15% EtOAc in Hexanes).

-

Analytical Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

| Isomer | 1H NMR Signature (Key Shift) | Structural Logic |

| (5-bromo-2-nitrophenyl)acetonitrile (Major) | Nitro group deshields the adjacent proton significantly. | |

| (3-bromo-4-nitrophenyl)acetonitrile (Minor) | Less deshielding on the ring protons compared to the 2-nitro isomer. |

Mass Spectrometry (GC-MS):

-

Parent Ion (

): ~240/242 amu (showing characteristic 1:1 Br isotope pattern). -

Fragment (

): Loss of 46 amu is common.

Experimental Workflow Diagram

Figure 2: Step-by-step process flow for the nitration of 3-Bromophenylacetonitrile.

Applications in Drug Development

The nitrated derivative, (5-bromo-2-nitrophenyl)acetonitrile , is a high-value intermediate. Its primary utility lies in the Reissert indole synthesis and related reductive cyclizations.

-

Indole Synthesis: Reduction of the nitro group (using Fe/AcOH or

/Pd) leads to the amine, which spontaneously cyclizes with the nitrile carbon (often requiring hydrolysis steps) to form 5-bromoindole or 5-bromo-oxindole derivatives. -

Serotonin Receptors: The 3-bromophenylacetonitrile scaffold is extensively cited in the synthesis of 5-HT7 receptor antagonists , used in studying cognitive defects and circadian rhythm disorders [1].

-

Heterocyclic Construction: The nitrile group serves as a "handle" for forming thiazoles and pyrimidines via condensation reactions [2].

References

-

Sigma-Aldrich. 3-Bromophenylacetonitrile Product Specification and Applications. Retrieved from .[1][5]

-

ChemicalBook. Synthesis and Reactions of 3-Bromophenylacetonitrile Derivatives. Retrieved from .

-

PubChem. Compound Summary: (3-Bromophenyl)acetonitrile.[3] National Library of Medicine. Retrieved from .

-

Fisher Scientific. Safety Data Sheet: 3-Bromophenylacetonitrile. Retrieved from .

Sources

The Expanding Synthetic Versatility of 3-Bromophenylacetonitrile: A Technical Guide to Novel Reactions

Foreword: Unlocking the Potential of a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Bromophenylacetonitrile, a readily available bifunctional reagent, has emerged as a valuable scaffold, offering two distinct and reactive handles: a nucleophilic α-cyano carbanion and an electrophilic aryl bromide. This unique combination facilitates a diverse array of chemical transformations, extending far beyond classical cross-coupling and nitrile hydrolysis reactions. This technical guide delves into the core of novel synthetic methodologies that leverage the intrinsic reactivity of 3-Bromophenylacetonitrile, providing researchers, scientists, and drug development professionals with a comprehensive overview of cutting-edge applications, detailed experimental protocols, and mechanistic insights. Our focus extends beyond a mere cataloging of reactions to an in-depth analysis of the causality behind experimental choices, empowering the reader to not only replicate but also innovate upon these powerful synthetic tools.

I. The Strategic Importance of 3-Bromophenylacetonitrile in Synthesis

3-Bromophenylacetonitrile serves as a linchpin in the synthesis of a multitude of biologically active compounds and functional materials. Its utility is underscored by its role as a key intermediate in the preparation of novel therapeutic agents, including 5-HT7 receptor ligands for the treatment of central nervous system disorders.[1] The presence of both the bromo and cyano functionalities allows for sequential or one-pot multi-component reactions, leading to a rapid increase in molecular complexity from a simple starting material. This guide will explore reactions that harness this dual reactivity to forge intricate heterocyclic frameworks and other valuable molecular motifs.

II. Novel Cyclization and Multicomponent Reactions

The true synthetic power of 3-Bromophenylacetonitrile is revealed in its participation in novel cyclization and multicomponent reactions, where both the nitrile and the aryl bromide moieties are strategically employed to construct complex ring systems in a single operation.

A. One-Pot Synthesis of 2-Alkylidenethiazolidine-4,5-diones with Antibiotic Activity

A noteworthy advancement in the application of 3-Bromophenylacetonitrile is its use in a novel one-pot, three-component reaction to synthesize 2-alkylidenethiazolidine-4,5-diones. These compounds have demonstrated promising antibiotic activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. This reaction showcases the ability of the activated methylene group of 3-Bromophenylacetonitrile to participate in a Knoevenagel-type condensation.

Reaction Causality and Mechanistic Insights:

The reaction proceeds through an initial Knoevenagel condensation of 3-Bromophenylacetonitrile with an isothiocyanate. The resulting intermediate then undergoes cyclization with ethyl 2-chloro-2-oxoacetate. The choice of reactants is critical: the isothiocyanate provides the sulfur and nitrogen atoms for the thiazolidine ring, while the ethyl 2-chloro-2-oxoacetate acts as a C2 synthon, ultimately forming the dione portion of the heterocyclic core. The reaction is typically carried out in the presence of a base to facilitate the initial deprotonation of the phenylacetonitrile.

Figure 1: Workflow for the one-pot synthesis of 2-alkylidenethiazolidine-4,5-diones.

Experimental Protocol: Synthesis of 2-(1-cyano-1-(3-bromophenyl))methylidene-3-phenylthiazolidine-4,5-dione

-

Reaction Setup: To a solution of 3-Bromophenylacetonitrile (1.0 mmol) and phenyl isothiocyanate (1.0 mmol) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., triethylamine, 0.1 mmol).

-

Intermediate Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the Knoevenagel condensation intermediate.

-

Cyclization: Add ethyl 2-chloro-2-oxoacetate (1.1 mmol) dropwise to the reaction mixture.

-

Reaction Completion: Continue stirring at room temperature for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-alkylidenethiazolidine-4,5-dione.

Data Summary:

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |

| 3-Bromophenylacetonitrile | Phenyl isothiocyanate | Ethyl 2-chloro-2-oxoacetate | 2-(1-cyano-1-(3-bromophenyl))methylidene-3-phenylthiazolidine-4,5-dione | Not specified in abstract |

B. Gewald Synthesis of Substituted 2-Aminothiophenes

The Gewald reaction, a classic multicomponent reaction for the synthesis of 2-aminothiophenes, can be effectively applied to 3-Bromophenylacetonitrile, although specific examples in the literature are sparse.[2][3] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. The versatility of this reaction allows for the introduction of diverse substituents on the thiophene ring.

Reaction Causality and Mechanistic Insights:

The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile (3-Bromophenylacetonitrile). The resulting adduct then reacts with elemental sulfur. The base plays a dual role, catalyzing the initial condensation and promoting the reaction with sulfur. The final step is an intramolecular cyclization followed by tautomerization to yield the aromatic 2-aminothiophene.

Figure 2: Generalized mechanism of the Gewald reaction.

Experimental Protocol: General Procedure for the Gewald Synthesis of 2-Aminothiophenes [3]

-

Reactant Mixture: In a round-bottom flask, combine 3-Bromophenylacetonitrile (1.0 mmol), the desired ketone or aldehyde (1.0 mmol), and elemental sulfur (1.1 mmol) in a suitable solvent such as ethanol or dimethylformamide.

-

Base Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 mmol).

-

Reaction Heating: Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by TLC.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

III. Advanced Cross-Coupling Strategies

While traditional palladium-catalyzed cross-coupling reactions are well-established for aryl bromides, recent advancements have focused on developing more sustainable and efficient protocols using alternative metal catalysts and novel reaction conditions.

A. Nickel-Catalyzed Cyanation of Aryl Halides

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions.[4] The cyanation of aryl halides, including 3-Bromophenylacetonitrile, can be achieved using nickel catalysts, often with broader functional group tolerance and milder reaction conditions compared to traditional methods.

Reaction Causality and Mechanistic Insights:

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a low-valent nickel(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with a cyanide source and subsequent reductive elimination to afford the aryl nitrile product and regenerate the Ni(0) catalyst. The choice of ligand is crucial for stabilizing the nickel catalyst and promoting the desired reactivity.

Experimental Protocol: General Procedure for Nickel-Catalyzed Cyanation [4]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a nickel precatalyst (e.g., NiBr2(PPh3)2), a phosphine ligand (e.g., triphenylphosphine), and a reducing agent (e.g., zinc powder).

-

Reactant Addition: Add the 3-Bromophenylacetonitrile (1.0 mmol) and a cyanide source (e.g., KCN or Zn(CN)2) to the reaction vessel.

-

Solvent and Heating: Add a degassed solvent (e.g., HMPA or acetonitrile) and heat the reaction mixture to the desired temperature (e.g., 40–80 °C).

-

Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction, filter off any solids, and perform an aqueous workup.

-

Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

Data Summary:

| Aryl Halide | Catalyst System | Cyanide Source | Solvent | Temp (°C) | Yield (%) |

| 3-Bromophenylacetonitrile | NiBr2(PPh3)2/Zn/PPh3 | KCN | Acetonitrile | 60 | High (expected) |

IV. Synthesis of Biologically Active Isoquinolines

The isoquinoline scaffold is a privileged motif in medicinal chemistry, and several synthetic routes leverage nitriles as key building blocks. 3-Bromophenylacetonitrile can serve as a precursor to substituted isoquinolines, although direct, novel methods starting from this specific substrate are an area of ongoing research.[5][6][7]

Conceptual Approach: Pomeranz-Fritsch-Type Synthesis

A plausible, albeit not explicitly reported, novel application of 3-Bromophenylacetonitrile would be in a modified Pomeranz-Fritsch reaction.[8] This would involve the condensation of a functionalized benzaldehyde derivative (derived from the nitrile) with an aminoacetal, followed by acid-catalyzed cyclization. The bromine atom would remain as a handle for further diversification.

Figure 3: Conceptual pathway for the synthesis of isoquinolines from 3-Bromophenylacetonitrile.

V. Future Outlook and Unexplored Potential

The synthetic utility of 3-Bromophenylacetonitrile is far from exhausted. Emerging areas of synthetic chemistry, such as photoredox catalysis and C-H activation, offer exciting new avenues for the functionalization of this versatile building block. Future research will likely focus on:

-

Dual Photoredox and Nickel Catalysis: Combining photoredox catalysis with nickel catalysis could enable novel cross-coupling reactions of 3-Bromophenylacetonitrile under exceptionally mild conditions.

-

Site-Selective C-H Functionalization: The development of methods for the direct and selective functionalization of the C-H bonds on the phenyl ring of 3-Bromophenylacetonitrile would provide a powerful tool for late-stage diversification.

-

Cascade Reactions: Designing novel cascade reactions that sequentially engage the nitrile, the α-protons, and the aryl bromide in a single, orchestrated process will lead to the rapid assembly of highly complex molecular architectures.

VI. Conclusion

3-Bromophenylacetonitrile is a powerful and versatile building block with significant, yet not fully realized, potential in modern organic synthesis. This technical guide has highlighted several novel and emerging applications, moving beyond its traditional use in simple cross-coupling reactions. The one-pot synthesis of bioactive heterocycles and the adoption of modern catalytic systems underscore the expanding utility of this reagent. As synthetic methodologies continue to evolve, we can anticipate the discovery of even more innovative and impactful reactions involving 3-Bromophenylacetonitrile, further solidifying its importance in the toolkits of synthetic chemists in academia and industry.

References

- Prasad, D. J. et al. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Adv., 2023, 13, 12345-12367.

-

Organic Chemistry Portal. Isoquinoline synthesis. [Link]

-

Organic Chemistry Portal. 3,4-Dihydroisoquinoline synthesis. [Link]

- Movassaghi, M. et al. A Versatile Synthesis of Substituted Isoquinolines. Org. Lett., 2012, 14, 6142-6145.

-

ResearchGate. Synthetic route for obtaining 2‐aminothiophene derivatives. [Link]

-

MDPI. Nickel-Catalyzed Cyanation of Aryl Halides. [Link]

-

Química Organica.org. Isoquinoline synthesis. [Link]

-

PubChem. (3-Bromophenyl)acetonitrile. [Link]

-

International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

Nanjing Winsome Chemical Limited. 3-Bromophenylacetonitrile. [Link]

-

PubMed. Nickel-Catalyzed Three-Component Alkylarylation of Alkenyl N-Heteroarenes. [Link]

-

Organic Chemistry Portal. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]

-

ChemRxiv. Ni-Catalyzed Enantioselective Three-Component Reductive Alkylacylation of Enamides. [Link]

-

MDPI. Photochemical Aryl Radical Cyclizations to Give (E)-3-Ylideneoxindoles. [Link]

- Google Patents. CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method.

-

TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. [Link]

-

ACS Publications. Polar-Radical Cyclization Cascades with Magnesiated Nitriles. [Link]

-

RSC Publishing. Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions. [Link]

-

ResearchGate. Redox-neutral ketyl radical coupling/cyclization of carbonyls with N-aryl acrylamides through consecutive photoinduced electron transfer. [Link]

Sources

- 1. 3-溴氰苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. ijpbs.com [ijpbs.com]

- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Isoquinoline synthesis [organic-chemistry.org]

- 7. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoquinoline synthesis [quimicaorganica.org]

theoretical studies on the electronic structure of 3-Bromophenylacetonitrile

An In-Depth Technical Guide to the Theoretical Studies on the Electronic Structure of 3-Bromophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Decoding Molecular Architecture for Therapeutic Innovation

In the intricate landscape of modern drug discovery, a profound understanding of a molecule's electronic architecture is not merely academic; it is a cornerstone of rational drug design. The subtle interplay of electron density, orbital energies, and electrostatic potential governs a molecule's reactivity, its interaction with biological targets, and ultimately, its therapeutic efficacy. This guide is crafted for the discerning researcher and drug development professional, offering a deep dive into the theoretical examination of 3-Bromophenylacetonitrile's electronic structure. We move beyond a superficial overview, providing a robust framework for not only understanding this specific molecule but also for applying these computational methodologies to a broader spectrum of pharmaceutical compounds. Herein, we dissect the causality behind our computational choices, ensuring a self-validating and transparent approach to in-silico analysis.

Part 1: The Subject of Our Inquiry: 3-Bromophenylacetonitrile

Chemical Identity and Physicochemical Properties

3-Bromophenylacetonitrile, with the chemical formula C8H6BrN, is a substituted aromatic nitrile.[1][2] It presents as a white to off-white crystalline solid and is sparingly soluble in water.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 196.04 g/mol | [2][3] |

| CAS Number | 31938-07-5 | [1][3] |

| Melting Point | 27-28 °C | [3][4][5] |

| Boiling Point | 145-147 °C at 10 mmHg | [3][4][5] |

| Appearance | White solid or colorless liquid | [6] |

Significance in Organic Synthesis and Drug Discovery

3-Bromophenylacetonitrile serves as a versatile building block in the synthesis of a variety of organic compounds.[1] Its utility is particularly noted in the creation of novel ligands and pharmaceutically relevant scaffolds. For instance, it has been instrumental in the synthesis of novel 5-HT7 receptor ligands, highlighting its potential in developing therapeutics for central nervous system disorders.[3][4] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the nitrile group can be hydrolyzed or reduced to introduce other functional groups, making it a valuable precursor in combinatorial chemistry and targeted drug synthesis.

Part 2: The Theoretical Microscope: Framework and Methodology

The Rationale: Why Theoretical Studies are Indispensable

In the pre-clinical stages of drug development, theoretical studies offer an invaluable window into the molecular world, enabling us to predict and rationalize a compound's behavior before embarking on costly and time-consuming laboratory synthesis. By modeling the electronic structure, we can elucidate reactive sites, understand intermolecular interactions, and predict spectroscopic signatures. This in-silico approach accelerates the design-test-refine cycle, allowing for the rapid screening of derivatives and the prioritization of candidates with the most promising electronic profiles for biological activity.

The Tool of Choice: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerhouse in computational chemistry, offering a remarkable balance of accuracy and computational efficiency for studying the electronic structure of molecules.[7] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has proven to be particularly robust for investigating the electronic properties of organic molecules relevant to drug discovery.[7][8]

The choice of the functional and basis set is paramount for the reliability of DFT calculations. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has a long-standing reputation for providing excellent results for a wide range of molecular systems.[7][8] Coupling this with a Pople-style basis set, such as 6-311+G(2d,p), provides a flexible framework for accurately describing the electron distribution, including polarization and diffuse functions that are crucial for capturing non-covalent interactions.[9]

A Step-by-Step Computational Protocol

The following protocol outlines a robust and reproducible workflow for the theoretical analysis of 3-Bromophenylacetonitrile's electronic structure.

Caption: Computational workflow for analyzing 3-Bromophenylacetonitrile.

Experimental Protocol: Computational Details

-

Molecular Structure Input : The initial 3D structure of 3-Bromophenylacetonitrile is constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization : The structure is then fully optimized without any symmetry constraints using DFT with the B3LYP functional and the 6-311+G(2d,p) basis set. This level of theory provides a reliable prediction of the molecular geometry.

-

Frequency Analysis : To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies validates the structure.

-

Electronic Property Calculations : Using the optimized geometry, single-point energy calculations are performed to derive the molecular orbitals (including HOMO and LUMO), the molecular electrostatic potential, and the Mulliken atomic charges.

-

Spectroscopic Simulations : The results of the frequency calculation are used to simulate the infrared (IR) and Raman spectra of the molecule.

Part 3: Unveiling the Electronic Landscape

The Optimized Molecular Geometry

The initial step in understanding the electronic structure is to determine the most stable three-dimensional arrangement of the atoms. The geometry optimization of 3-Bromophenylacetonitrile would reveal key bond lengths, bond angles, and dihedral angles. Of particular interest is the planarity of the phenyl ring and the orientation of the acetonitrile and bromine substituents. Steric hindrance between the substituents is expected to be minimal, allowing for a relatively planar conformation of the phenyl ring.

Frontier Molecular Orbitals (HOMO-LUMO): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Caption: A conceptual HOMO-LUMO energy level diagram.

For 3-Bromophenylacetonitrile, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the bromine atom, which possesses lone pairs of electrons. The LUMO is likely to be distributed over the phenyl ring and the electron-withdrawing nitrile group. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophiles and nucleophiles. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

-

Red Regions (Negative Potential) : These areas are rich in electrons and are susceptible to electrophilic attack. In 3-Bromophenylacetonitrile, the region around the nitrogen atom of the nitrile group and the bromine atom are expected to be strongly negative.

-

Blue Regions (Positive Potential) : These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the phenyl ring and the methylene group are likely to exhibit a positive electrostatic potential.

-

Green Regions (Neutral Potential) : These areas have a relatively neutral electrostatic potential.

The MEP map provides a clear and intuitive guide to the molecule's reactive behavior and its potential for intermolecular interactions, such as hydrogen bonding.

Mulliken Population Analysis: Quantifying Atomic Charges

While the MEP map provides a qualitative picture of charge distribution, Mulliken population analysis offers a quantitative measure of the partial atomic charges on each atom in the molecule. This analysis helps in understanding the inductive effects of the substituents and the overall polarity of the molecule. For 3-Bromophenylacetonitrile, the analysis is expected to show a significant negative charge on the nitrogen and bromine atoms and positive charges on the carbon atoms attached to them, as well as on the hydrogen atoms.

Part 4: Theoretical Spectroscopy

Predicting Vibrational Spectra (FT-IR and Raman)

Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in experimental FT-IR and Raman spectra.[10] The calculated vibrational frequencies and their corresponding intensities can be used to assign the experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations.[10]

For 3-Bromophenylacetonitrile, characteristic vibrational frequencies are expected for:

-

The C≡N stretching vibration of the nitrile group (typically in the range of 2220-2260 cm⁻¹).[11]

-

The C-Br stretching vibration.

-

The C-H stretching and bending vibrations of the aromatic ring and the methylene group.[10]

-

The C-C stretching vibrations within the phenyl ring.

Theoretical predictions of these spectra can aid in the identification and characterization of the molecule and its derivatives.

Part 5: Bridging Theory and Application in Drug Development

From Electronic Structure to Structure-Activity Relationships (SAR)

The insights gained from the theoretical analysis of 3-Bromophenylacetonitrile's electronic structure are directly applicable to understanding its Structure-Activity Relationship (SAR). For instance, the MEP map can guide the design of derivatives with enhanced binding affinity to a target protein by modifying the electrostatic potential to complement the active site. The HOMO-LUMO energies can be used to assess the metabolic stability of the compound, with a larger energy gap often correlating with greater stability.

Future Directions and Concluding Remarks

This guide has laid out a comprehensive theoretical framework for dissecting the electronic structure of 3-Bromophenylacetonitrile. The methodologies described herein are not confined to this single molecule but represent a powerful and versatile toolkit for the modern medicinal chemist. Future studies could expand upon this work by exploring the molecule's excited state properties using Time-Dependent DFT (TD-DFT) to predict its UV-Vis spectrum, or by performing molecular docking simulations to investigate its interactions with specific biological targets.

By embracing the synergy of theoretical chemistry and experimental validation, we can accelerate the pace of drug discovery, moving with greater confidence from molecular concept to life-saving therapeutic.

References

-

Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene - Biointerface Research in Applied Chemistry. [Link]

-

(3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem. [Link]

-

Theoretical and experimental studies of vibrational spectra and thermodynamical analysis of 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone - ResearchGate. [Link]

-

A Theoretical Studies of 2-(4-bromophenyl)-2-(4- chlorophenylamino) acetonitrile by density functional theory - Academia.edu. [Link]

-

Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol - Austin Publishing Group. [Link]

-

Changing Vibration Coupling Strengths of Liquid Acetonitrile with an Angle-tuned Etalon - NSF Public Access Repository. [Link]

-

(3-bromophenyl)acetonitrile - ChemBK. [Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-ブロモフェニルアセトニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Bromophenylacetonitrile | 31938-07-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. benchchem.com [benchchem.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]

Methodological & Application

Suzuki coupling of 3-Bromophenylacetonitrile with arylboronic acids

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromophenylacetonitrile

Executive Summary & Strategic Importance

This guide details the optimized protocol for the palladium-catalyzed cross-coupling of 3-bromophenylacetonitrile (CAS: 31938-07-5) with arylboronic acids.[1] The resulting 3-cyanomethylbiphenyl scaffold is a critical pharmacophore in medicinal chemistry, serving as a direct precursor to:

-

Aminoethylbiphenyls: Key ligands for 5-HT7 receptors (CNS targets).[1]

-

Biphenylacetic Acids: Anti-inflammatory agents (NSAID analogs like Flurbiprofen derivatives).[1]

-

Heterocyclic Building Blocks: The nitrile group allows immediate access to tetrazoles, oxazoles, and triazoles via cycloaddition.[1][2]

Technical Challenge: The primary challenge in this transformation is preserving the integrity of the cyanomethyl group (

Mechanistic Insight & Catalyst Selection

The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle, but specific electronic considerations apply to 3-bromophenylacetonitrile.[1]

-